molecular formula C11H15N B3301742 1-(2-Methylbenzyl)cyclopropanamine CAS No. 91245-68-0

1-(2-Methylbenzyl)cyclopropanamine

Cat. No.: B3301742
CAS No.: 91245-68-0
M. Wt: 161.24 g/mol
InChI Key: LXAZOYCJEVVBHV-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C11H15N It is a cyclopropane derivative with a benzyl group substituted at the 2-position of the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents, basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

1-(2-Methylbenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-Methylbenzyl)cyclopropanamine
  • 1-(2-Methylphenyl)cyclopropanamine
  • 1-(2-Methylbenzyl)cyclopropylamine

Comparison: 1-(2-Methylbenzyl)cyclopropanamine is unique due to its specific substitution pattern on the cyclopropane ring This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-4-2-3-5-10(9)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZOYCJEVVBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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